Methylsulfonylpentachlorobenzene
Description
Methylsulfonylpentachlorobenzene (C₆Cl₅SO₂CH₃) is a polychlorinated aromatic compound featuring a pentachlorobenzene core substituted with a methylsulfonyl (-SO₂CH₃) group. Notably, pentachloro(methylthio)benzene (C₆Cl₅SCH₃), a structurally related compound with a methylthio (-SCH₃) substituent instead of methylsulfonyl, is identified as a pesticide metabolite and environmental contaminant . The distinction between "methylthio" (sulfide) and "methylsulfonyl" (sulfone) groups is critical, as sulfones exhibit greater oxidative stability and polarity compared to sulfides.
Properties
CAS No. |
67646-65-5 |
|---|---|
Molecular Formula |
C7H3Cl5O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-methylsulfonylbenzene |
InChI |
InChI=1S/C7H3Cl5O2S/c1-15(13,14)7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |
InChI Key |
VMFKDZZSEHJOSP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Other CAS No. |
67646-65-5 |
Synonyms |
methylsulfonylpentachlorobenzene PCPSO2Me pentachlorophenyl methyl sulfone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methylsulfonylpentachlorobenzene with key analogs:
Physicochemical Properties
- Polarity : this compound is expected to exhibit higher polarity than its methylthio analog due to the electron-withdrawing sulfonyl group, influencing solubility in aqueous systems.
- Stability : Sulfonyl derivatives resist oxidation compared to sulfides, which can oxidize to sulfones under environmental conditions .
- Environmental Persistence : Chlorinated benzenes, including pentachloroanisole and pentachlorobenzene, demonstrate long half-lives in soil (years to decades) due to strong C-Cl bonds and low biodegradability .
Research Findings and Environmental Impact
Toxicity and Bioaccumulation
Analytical Detection
Analytical standards for related compounds (e.g., pentachloroanisole at 100 µg/mL in methylene chloride) are commercially available, enabling quantification via GC-MS . This compound would likely require similar methodologies, with derivatization steps to enhance volatility.
Limitations and Knowledge Gaps
- Nomenclature Conflicts: The provided evidence emphasizes pentachloro(methylthio)benzene (C₆Cl₅SCH₃) rather than the sulfonyl variant.
- Data Scarcity : Direct studies on this compound are absent in the evidence, necessitating extrapolation from structural analogs.
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